4-[(4-methoxyphenyl)formamido]butanoic acid
Description
Historical Development and Discovery Context
The historical trajectory of this compound discovery is intrinsically linked to the development of racetam-class nootropic compounds during the latter half of the twentieth century. The compound's identification emerged from systematic metabolic studies of aniracetam, which was itself developed as an enhancement to the original racetam compound piracetam created in the 1960s. The systematic investigation of aniracetam's metabolic pathways led researchers to identify this compound as the primary metabolic product, accounting for approximately 70-80% of aniracetam's biotransformation.
The formal characterization of this compound within scientific literature became established through comprehensive pharmacokinetic studies that sought to understand the mechanism of action underlying aniracetam's cognitive enhancement properties. Research teams discovered that the biological effects attributed to aniracetam administration were primarily mediated through its metabolites rather than the parent compound itself, with this compound serving as the predominant active species. This discovery fundamentally altered the understanding of racetam pharmacology and established the compound as a subject worthy of independent investigation.
The compound's structural elucidation was facilitated by advanced analytical techniques including liquid chromatography-mass spectrometry, which enabled precise identification and quantification in biological matrices. The development of specific analytical methods for detecting this compound in plasma and cerebrospinal fluid samples represented a significant methodological advancement that enabled subsequent clinical and preclinical research investigations.
Table 1: Chemical Identification Parameters
Significance in Chemical and Neuroscience Research
The research significance of this compound extends across multiple scientific disciplines, with particular prominence in neuropharmacology and neurochemistry investigations. The compound's identification as the primary active metabolite of aniracetam fundamentally shifted research paradigms regarding racetam mechanisms of action, establishing metabolite-driven pharmacology as a critical consideration in nootropic compound development.
In neuroscience research contexts, this compound has demonstrated significant biological activity through multiple neurotransmitter systems. Research investigations have established that the compound enhances acetylcholine release in specific brain regions, including the prefrontal cortex, basolateral amygdala, and dorsal hippocampus. These findings have positioned the compound as a valuable research tool for investigating cholinergic neurotransmission and its relationship to cognitive function.
The compound's interaction with metabotropic glutamate receptors represents another significant research application, with studies demonstrating that this compound specifically targets group II metabotropic glutamate receptors to enhance acetylcholine release. This mechanism provides researchers with a specific pharmacological tool for investigating glutamate-acetylcholine interactions in neural circuits associated with learning and memory processes.
Table 2: Biological Activity Profile
Research applications of this compound have expanded to include investigations of neuroprotective mechanisms and neural regeneration processes. Studies utilizing the compound in models of neural progenitor cell proliferation have demonstrated its capacity to restore cellular proliferation impaired by neurotoxic agents. These findings have established the compound as a valuable research tool for investigating neurogenesis and neural repair mechanisms.
The compound's utility extends to pharmacokinetic research, where it serves as a biomarker for aniracetam exposure and metabolism. Advanced analytical methods have been developed to quantify this compound concentrations in biological samples, enabling researchers to correlate metabolite levels with pharmacological effects. These methodological developments have facilitated more precise understanding of dose-response relationships and individual variability in racetam metabolism.
Contemporary research applications continue to expand the utility of this compound in neuroscience investigations. The compound's well-characterized receptor interactions and established analytical methods make it an attractive research tool for investigating novel therapeutic approaches to cognitive enhancement and neuroprotection. Its dual role as both a metabolite marker and an active pharmacological agent positions it uniquely within the research toolkit available to contemporary neuroscientists.
Properties
IUPAC Name |
4-[(4-methoxybenzoyl)amino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-17-10-6-4-9(5-7-10)12(16)13-8-2-3-11(14)15/h4-7H,2-3,8H2,1H3,(H,13,16)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZTVZKSCFQIBMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60222721 | |
| Record name | N-anisoyl-GABA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60222721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72432-14-5 | |
| Record name | 4-p-Anisamidobutyric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72432-14-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Anisoyl-GABA | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072432145 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-anisoyl-GABA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60222721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Optimization
The reaction proceeds via the formation of an O-acylisourea intermediate, which reacts with the amine group of GABA to yield the target compound. Key parameters include:
-
Solvent Selection : Dichloromethane (DCM) or tetrahydrofuran (THF) is preferred for optimal solubility.
-
Temperature : Reactions are conducted at 0–25°C to minimize side reactions.
-
Catalyst : 4-Dimethylaminopyridine (DMAP) accelerates the reaction by stabilizing the intermediate.
A representative procedure involves dissolving 4-methoxybenzoic acid (1.52 g, 10 mmol) and GABA (1.03 g, 10 mmol) in DCM (50 mL), followed by the addition of EDC (2.30 g, 12 mmol) and DMAP (0.12 g, 1 mmol). After stirring at room temperature for 12 hours, the mixture is washed with 5% HCl, dried over Na₂SO₄, and purified via recrystallization from ethanol, yielding 2.21 g (78%) of the product.
Enzymatic Resolution for Stereochemical Control
For applications requiring enantiomerically pure material, enzymatic resolution using Lipase B has been adapted from methodologies developed for structurally related amines. Although initially applied to 1-(4-methoxyphenyl)ethylamine, this approach can be modified for GABA derivatives.
Procedure and Outcomes
-
Substrate Preparation : The racemic mixture of 4-[(4-methoxyphenyl)formamido]butanoic acid is esterified to enhance enzyme compatibility.
-
Enzymatic Hydrolysis : Lipase B (Candida antarctica) selectively hydrolyzes one enantiomer in a biphasic system (water/organic solvent), achieving up to 78% enantiomeric excess (ee).
-
Limitations : Scalability is constrained by enzyme cost and the need for iterative purification steps.
Asymmetric Hydroboration-Amination
Adapted from patent literature, this method combines asymmetric hydroboration with subsequent amination to construct the chiral center adjacent to the methoxyphenyl group.
Key Steps
-
Hydroboration : 4-Methoxystyrene undergoes hydroboration using catecholborane and a chiral rhodium-(S)-quinap complex, achieving 98% ee.
-
Amination : The resulting borane intermediate is treated with hydroxylamine-O-sulfonic acid to introduce the amine functionality.
-
Coupling : The chiral amine is reacted with butanoic acid derivatives under standard coupling conditions.
This route is notable for its high stereoselectivity but requires specialized catalysts and stringent anhydrous conditions.
Reductive Amination of 4-Methoxyacetophenone
A scalable industrial approach involves reductive amination of 4-methoxyacetophenone with GABA, followed by purification via acid-base extraction.
Process Overview
-
Imine Formation : 4-Methoxyacetophenone (1.50 g, 10 mmol) reacts with GABA (1.03 g, 10 mmol) in toluene under Dean-Stark conditions to remove water.
-
Reduction : Sodium cyanoborohydride (NaBH₃CN) reduces the imine to the secondary amine.
-
Acidification : The product is isolated as the hydrochloride salt, yielding 2.05 g (72%) after recrystallization.
Comparative Analysis of Preparation Methods
| Method | Reactants | Catalysts/Reagents | Yield (%) | Optical Purity (% ee) | Scalability |
|---|---|---|---|---|---|
| Condensation | 4-Methoxybenzoic acid, GABA | EDC, DMAP | 78 | N/A | High |
| Enzymatic Resolution | Racemic ester | Lipase B | 45 | 78 | Low |
| Asymmetric Synthesis | 4-Methoxystyrene | Rhodium-(S)-quinap | 65 | 98 | Moderate |
| Reductive Amination | 4-Methoxyacetophenone, GABA | NaBH₃CN | 72 | N/A | High |
Chemical Reactions Analysis
4-[(4-methoxyphenyl)formamido]butanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Organic Synthesis
4-[(4-methoxyphenyl)formamido]butanoic acid serves as a versatile building block in organic chemistry. Its functional groups allow for various chemical reactions, including:
- Oxidation : Adding oxygen or removing hydrogen.
- Reduction : Adding hydrogen or removing oxygen.
- Substitution : Replacing one functional group with another.
These reactions enable the synthesis of more complex molecules, making it valuable in the development of pharmaceuticals and other chemical products.
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies suggest potential effectiveness against various microbial strains.
- Antioxidant Activity : It may protect cells from oxidative stress, relevant in neurodegenerative disease contexts.
- Enzyme Modulation : The compound may act as an inhibitor or activator of specific enzymes, influencing metabolic pathways crucial for cellular functions.
Medicinal Chemistry
The therapeutic potential of this compound is under investigation for various diseases:
- Neurological Disorders : Its ability to modulate GABA (gamma-Aminobutyric acid) transporters suggests potential applications in treating conditions like epilepsy and anxiety disorders .
- Metabolic Disorders : Studies are ongoing to evaluate its role in metabolic regulation and as a possible treatment for related diseases.
Case Studies
Several case studies have highlighted the compound's effectiveness in different applications:
- Proteomics Research : Utilized to study protein interactions and functions, demonstrating its influence on protein dynamics.
- Enzyme Inhibition Studies : Initial findings indicate that it can inhibit key metabolic enzymes, paving the way for therapeutic applications in metabolic disorders.
- Antioxidant Assays : Showed protective effects against oxidative stress, suggesting relevance in research focused on neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 4-[(4-methoxyphenyl)formamido]butanoic acid involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes or proteins, thereby modulating their activity and function . The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Formamido Butanoic Acids
a. 4-[(2,5-Dichlorophenyl)formamido]butanoic Acid ()
- Structure : Dichlorophenyl substituent at the formamido group.
- Molecular Formula: C₁₁H₁₁Cl₂NO₃
- Molecular Weight : 276.12 g/mol
- Key Differences: Electron-withdrawing Cl substituents increase acidity (lower pKa) compared to the methoxy analog.
b. 4-[(4-Chloro-2-fluorophenyl)formamido]butanoic Acid ()
- Structure : Chloro and fluoro substituents on the phenyl ring.
- Molecular Formula: C₁₁H₁₁ClFNO₃
- Molecular Weight : 259.66 g/mol
- Key Differences :
Aromatic Substituted Butanoic Acids Without Formamido Groups
a. 4-(4-Methoxyphenyl)butanoic Acid ()
- Structure: Direct attachment of 4-methoxyphenyl to the butanoic acid.
- Molecular Formula : C₁₁H₁₄O₃
- Molecular Weight : 194.23 g/mol
- Key Differences :
b. 4-(3-Methoxyphenoxy)butanoic Acid ()
- Structure: Phenoxy linkage instead of formamido.
- Molecular Formula : C₁₁H₁₄O₄
- Molecular Weight : 226.23 g/mol
- Key Differences :
Complex Amino and Sulfonamide Derivatives
a. CLANOBUTIN (4-[(4-Chlorobenzoyl)(4-methoxyphenyl)amino]butanoic Acid) ()
- Structure: Benzoyl and 4-methoxyphenyl groups on the amino nitrogen.
- Molecular Formula: C₁₈H₁₈ClNO₄
- Molecular Weight : 347.80 g/mol
- Chlorine atom enhances halogen bonding with biological targets.
b. 4-[(4-Methoxyphenyl)sulfonyl-methylamino]butanoic Acid ()
- Structure : Sulfonamide group with methyl and 4-methoxyphenyl substituents.
- Molecular Formula: C₁₂H₁₇NO₅S
- Molecular Weight : 287.33 g/mol
- Key Differences :
Research Findings and Implications
Acidity Trends : Electron-withdrawing groups (e.g., Cl, F) lower the pKa of the carboxyl group, enhancing ionization at physiological pH. Methoxy groups, being electron-donating, result in weaker acidity.
Solubility: Formamido derivatives generally exhibit lower aqueous solubility than non-amide analogs due to increased hydrophobicity. Sulfonamide derivatives (e.g., ) are exceptions due to their polar -SO₂NH- group.
Biological Activity: The formamido group’s hydrogen-bonding capability is critical for target engagement. For example, Mebeverine Acid’s antispasmodic activity relies on its tertiary amino structure, which differs from formamido-based compounds.
Synthetic Accessibility: Demethylation of 4-(4-methoxyphenyl)butanoic acid () highlights the methoxy group’s utility as a protecting group in synthesis.
Biological Activity
4-[(4-Methoxyphenyl)formamido]butanoic acid, with the CAS number 72432-14-5, is a compound of interest in biological research due to its potential applications in proteomics and enzyme modulation. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
Molecular Structure:
- IUPAC Name: this compound
- InChI Key: DZTVZKSCFQIBMV-UHFFFAOYSA-N
This compound functions primarily through its interaction with specific enzymes and proteins. It may act as an inhibitor or activator, modulating their activity and influencing various biological pathways. Preliminary studies suggest that it may affect protein interactions crucial for cellular functions .
1. Proteomics Research
The compound is utilized in proteomics to study protein interactions and functions. Its ability to influence protein dynamics makes it a valuable tool in understanding cellular mechanisms.
2. Enzyme Inhibition
Research indicates that this compound can inhibit certain enzymes that are pivotal for metabolic processes. The exact enzymes targeted are still under investigation, but initial findings suggest potential applications in metabolic disorder treatments.
3. Antioxidant Activity
Preliminary assays have shown that this compound exhibits antioxidant properties, which may contribute to its protective effects against oxidative stress in cells. This aspect is particularly relevant in the context of neurodegenerative diseases .
Case Studies
Several studies have explored the biological activity of this compound:
Comparison with Similar Compounds
The unique structure of this compound distinguishes it from other similar compounds such as:
| Compound | Structure | Biological Activity |
|---|---|---|
| 4-[(4-Methoxybenzoyl)amino]pentanoic acid | Similar with additional carbon | Less effective in proteomics applications. |
| 4-[(4-Methoxybenzoyl)amino]hexanoic acid | Longer carbon chain | Different pharmacokinetics; less focus on enzyme inhibition. |
Future Directions
Research into this compound is ongoing, with a focus on:
- Detailed Mechanistic Studies: Understanding the specific molecular pathways affected by this compound.
- Therapeutic Applications: Exploring its potential use in treating metabolic disorders and neurodegenerative diseases.
- Formulation Development: Investigating optimal formulations for enhanced bioavailability and efficacy.
Q & A
Q. What are the standard synthetic routes for 4-[(4-methoxyphenyl)formamido]butanoic acid, and how can purity be validated?
The synthesis typically involves coupling 4-methoxyphenylformamide with butanoic acid derivatives. A common method is activating the carboxylic acid group (e.g., using EDC or DCC as coupling agents) to form the amide bond. Post-synthesis, purity is validated via HPLC (≥95% purity) and characterized by -NMR (e.g., δ 8.2 ppm for formamido NH) and FT-IR (C=O stretch at ~1650 cm) . Recrystallization in ethanol/water mixtures improves crystallinity .
Q. Which structural characterization techniques are most effective for this compound?
X-ray crystallography using SHELXL is ideal for resolving the 3D structure, particularly the orientation of the formamido group relative to the methoxyphenyl ring . Complementary techniques include:
Q. How is initial biological activity screening conducted for this compound?
In vitro assays include:
- Enzyme Inhibition : Dose-response curves (IC) against targets like cyclooxygenase-2 (COX-2) or kinases.
- Cell Viability Assays : MTT or resazurin assays in cancer cell lines (e.g., HepG2, MCF-7) at 1–100 μM concentrations.
- Receptor Binding : Radioligand displacement studies for GPCRs (e.g., serotonin receptors) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and scalability?
Design of Experiments (DOE) is used to test variables:
Q. How should researchers address contradictions in reported biological activity data?
Contradictions may arise from:
- Purity Differences : Validate via orthogonal methods (e.g., LC-MS vs. NMR).
- Assay Variability : Standardize protocols (e.g., ATP levels in kinase assays).
- Structural Analogs : Compare with 4-(4-methoxyphenyl)butanoic acid (lacks formamido) or 4-amino derivatives to isolate functional group contributions .
Q. What computational approaches predict the compound’s interaction with biological targets?
Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding to enzymes like COX-2. Key parameters:
- Binding Affinity : Formamido group forms hydrogen bonds with catalytic residues (ΔG ≈ −8.2 kcal/mol).
- Pharmacophore Mapping : Methoxy and carbonyl groups as essential features .
Q. What is the role of the formamido group in enzyme inhibition pathways?
Structure-Activity Relationship (SAR) studies reveal:
- The formamido group enhances binding to hydrophobic pockets (e.g., in kinases) via van der Waals interactions.
- Replacement with sulfonamide (e.g., 4-{[(4-methylphenyl)sulfonyl]amino}butanoic acid) alters selectivity toward proteases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
